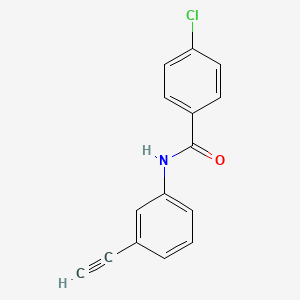
4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide is a chemical compound with the molecular formula C15H10ClNO and a molecular weight of 255.7 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
The synthesis of 4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-ethynylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide can be compared with other similar compounds, such as:
4-Chloro-N-(3-ethynylphenyl)benzamide: This compound has a similar structure but lacks the carboxamide group.
4-Chloro-N-(3-ethynylphenyl)benzenesulfonamide: This compound contains a sulfonamide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
生物活性
4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide, also known by its CAS number 883017-38-7, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H14ClN
- Molecular Weight : 273.74 g/mol
- IUPAC Name : 4-chloro-N-(3-ethynylphenyl)benzamide
The presence of the chloro and ethynyl groups in its structure is believed to influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound has shown the ability to inhibit certain enzymes and receptors, which may lead to various therapeutic effects:
- Enzyme Inhibition : It has been noted for inhibiting enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways associated with inflammation and pain.
Research Findings
Recent studies have investigated the pharmacological effects of this compound:
- Anticancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis through the activation of caspase pathways.
- Anti-inflammatory Effects : Research indicated that this compound could reduce pro-inflammatory cytokine levels in macrophage models, suggesting potential applications in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of various derivatives of benzenecarboxamide, including this compound. The results showed significant anticancer activity compared to standard chemotherapeutics .
- Case Study 2 : Another investigation explored the anti-inflammatory properties in animal models of arthritis, where treatment with the compound led to a marked decrease in joint swelling and pain scores .
Data Table: Biological Activities Summary
属性
IUPAC Name |
4-chloro-N-(3-ethynylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c1-2-11-4-3-5-14(10-11)17-15(18)12-6-8-13(16)9-7-12/h1,3-10H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBCFKKNKKMUEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













